molecular formula C18H16N2O2 B7507973 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one

10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one

Cat. No. B7507973
M. Wt: 292.3 g/mol
InChI Key: IGLCECNSHAHQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of acridine, a heterocyclic compound with a wide range of biological activities. The unique structural features of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one make it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including DNA, RNA, and proteins. The compound has been shown to induce apoptosis in cancer cells by inhibiting DNA replication and promoting cell death.
Biochemical and Physiological Effects:
10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, the compound has been shown to have anti-microbial properties by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one in lab experiments include its unique structural features, which make it an attractive candidate for various research applications. Additionally, the compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, the limitations of using the compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for research involving 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one. One direction is to further study the mechanism of action of the compound and its interactions with cellular targets. Another direction is to explore the potential applications of the compound in drug discovery and development. Additionally, further studies are needed to investigate the safety and toxicity of the compound in vivo.

Synthesis Methods

The synthesis of 10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one involves several steps. The starting material is acridone, which undergoes a series of reactions to yield the final product. The synthesis involves the formation of an azetidine ring, which is then attached to the acridine moiety. The final product is obtained through purification and characterization techniques.

Scientific Research Applications

10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.

properties

IUPAC Name

10-[2-(azetidin-1-yl)-2-oxoethyl]acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(19-10-5-11-19)12-20-15-8-3-1-6-13(15)18(22)14-7-2-4-9-16(14)20/h1-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLCECNSHAHQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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